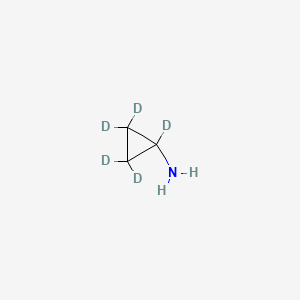

Cyclopropylamine-d5

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,2,3,3-pentadeuteriocyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N/c4-3-1-2-3/h3H,1-2,4H2/i1D2,2D2,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTJDQJBWANPRPF-UXXIZXEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C1([2H])N)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

62.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of Cyclopropylamine-d5

Introduction

This compound is the deuterium-labeled analogue of Cyclopropylamine (B47189). In its structure, five hydrogen atoms have been replaced by deuterium (B1214612), a heavy isotope of hydrogen. This isotopic substitution makes it a valuable tool in pharmaceutical research and development, particularly in metabolic studies and as an internal standard for quantitative analysis. While its fundamental chemical reactivity is similar to its non-deuterated counterpart, the presence of deuterium atoms imparts a greater mass and can influence the rates of metabolic reactions, a phenomenon known as the kinetic isotope effect. This guide provides a comprehensive overview of the chemical properties, synthesis, applications, and relevant experimental methodologies for this compound.

Core Chemical and Physical Properties

The properties of this compound are best understood in comparison to its non-deuterated form, Cyclopropylamine. The primary difference lies in the molecular weight due to the deuterium substitution.

| Property | This compound | Cyclopropylamine (for reference) |

| Molecular Formula | C₃H₂D₅N[1][2][3] | C₃H₇N[4][5] |

| Molecular Weight | 62.13 g/mol [1][2][3] | 57.09 g/mol [4][5][6] |

| CAS Number | 153557-95-0[1][2] | 765-30-0[5][7] |

| Appearance | - | Clear, colorless liquid[7] |

| Odor | - | Ammonia-like[4] |

| Boiling Point | - | 49-50 °C[4][7] |

| Density | - | 0.824 g/mL at 25 °C[4][7] |

| Purity | ≥98%[1][3] | ≥99% (GC)[7] |

| Solubility | - | Miscible with water, methanol, ethanol, toluene[4][8] |

Synthesis and Isotopic Labeling

The synthesis of this compound involves introducing deuterium atoms into the cyclopropylamine structure. While specific deuteration protocols are often proprietary, the fundamental synthesis of the cyclopropylamine scaffold can be achieved through several established routes. These include the Hofmann rearrangement of cyclopropanecarboxamide, the amination of cyclopropanol, or the reductive amination of cyclopropanecarboxaldehyde.

A common industrial method involves the conversion of gamma-butyrolactone (B3396035) to cyclopropanecarboxamide, which is then subjected to the Hofmann reaction to yield cyclopropylamine.[9] The deuterated starting materials would be used in a similar pathway to produce the final labeled compound.

Caption: General synthetic pathways to Cyclopropylamine.

Chemical Reactivity and Stability

Stability: Cyclopropylamine is chemically stable under standard ambient conditions at room temperature.[4] It should be stored in a dry, tightly closed container.[4]

Reactivity: The chemical reactivity of cyclopropylamine is defined by two key structural features:

-

Nucleophilic Amino Group: The primary amine group (-NH₂) is basic and acts as a nucleophile, readily participating in reactions such as substitution and addition. It reacts with aldehydes and ketones to form imines or, through reductive amination, corresponding secondary or tertiary amines.[4]

-

Strained Cyclopropane Ring: The three-membered ring has significant angle strain (bond angles of ~60°), which enhances its reactivity compared to larger cycloalkanes.

Impact of Deuteration on Metabolism: In drug development, the cyclopropyl (B3062369) group is often incorporated into molecules to improve metabolic stability. The high C-H bond dissociation energy of the ring can reduce its susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[10] However, cyclopropylamines can undergo CYP-mediated bioactivation to form reactive ring-opened intermediates.[10] Deuteration of the cyclopropyl ring, as in this compound, can alter the rate of these metabolic processes. This "kinetic isotope effect" is a critical property leveraged in pharmacokinetic studies to understand metabolic pathways and improve drug half-life.[1]

Applications in Research and Drug Development

The primary utility of this compound stems from its isotopic labeling.

-

Internal Standard for Quantitative Analysis: Due to its chemical similarity to the non-labeled analog and its distinct mass, this compound is an ideal internal standard for quantitative analysis by mass spectrometry (LC-MS, GC-MS) or NMR.[1] It is added to samples at a known concentration to correct for variations in sample processing and instrument response, ensuring accurate quantification of the target analyte.

-

Metabolic and Pharmacokinetic (PK) Tracer: Deuterated compounds are widely used as tracers in drug development.[1] By administering a drug candidate that incorporates the this compound moiety, researchers can track its absorption, distribution, metabolism, and excretion (ADME) profile. The deuterium label allows for the differentiation of the drug from its endogenous counterparts and helps in the identification of metabolic hotspots and potential drug-drug interactions.[1][10]

Caption: Workflow for using this compound as an internal standard.

Experimental Protocols

Protocol 1: Quantitative Analysis by LC-MS/MS using this compound as an Internal Standard

This protocol outlines a general procedure for the quantification of a target analyte (e.g., a drug containing a cyclopropylamine moiety) in a biological matrix.

-

Preparation of Stock Solutions:

-

Prepare a primary stock solution of the target analyte in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

-

Prepare a primary stock solution of this compound (Internal Standard, IS) in the same solvent at 1 mg/mL.

-

-

Preparation of Calibration Standards and Quality Controls (QCs):

-

Perform serial dilutions of the analyte stock solution to prepare a series of calibration standards at concentrations spanning the expected range in the samples (e.g., 1 to 1000 ng/mL).

-

Prepare at least three levels of QC samples (low, medium, high) in a similar manner.

-

-

Sample Preparation:

-

Aliquot 100 µL of the biological sample (plasma, urine), calibration standards, and QCs into microcentrifuge tubes.

-

Add a fixed volume (e.g., 10 µL) of an IS working solution (e.g., 100 ng/mL) to all samples except for the blank matrix.

-

Perform sample clean-up. A common method is protein precipitation: add 300 µL of cold acetonitrile, vortex for 1 minute, and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean vial for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples onto a suitable LC column (e.g., C18) coupled to a tandem mass spectrometer.

-

Develop a chromatographic method to separate the analyte from matrix interferences.

-

Optimize mass spectrometer parameters (e.g., ESI source conditions, collision energy) for both the analyte and the internal standard using Multiple Reaction Monitoring (MRM).

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Protocol 2: Sample Preparation for NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 1-5 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6, Methanol-d4). The choice of solvent depends on the solubility of the compound and the desired chemical shift window.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra. Due to the deuterium labeling, the proton signals corresponding to the deuterated positions will be absent or significantly reduced in the ¹H NMR spectrum. The carbon signals in the ¹³C NMR spectrum will show characteristic splitting patterns due to C-D coupling.

-

Safety and Handling

Based on the properties of its non-deuterated analog, this compound should be handled with care.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to minimize inhalation risks.

-

Storage: Store in a cool, dry place in a tightly sealed container, away from heat and incompatible substances like strong oxidizing agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound - MedChem Express [bioscience.co.uk]

- 4. CYCLOPROPYLAMINE - Ataman Kimya [atamanchemicals.com]

- 5. Cyclopropylamine (CAS 765-30-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Cyclopropylamine | C3H7N | CID 69828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. sanjaychemindia.com [sanjaychemindia.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. hyphadiscovery.com [hyphadiscovery.com]

An In-Depth Technical Guide to the Synthesis and Purification of Cyclopropylamine-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for cyclopropylamine-d5, a deuterated isotopologue of cyclopropylamine (B47189). This document is intended for researchers, scientists, and professionals in drug development who utilize labeled compounds for mechanistic studies, as internal standards in analytical chemistry, or to investigate kinetic isotope effects. This guide details potential synthetic pathways, purification protocols, and analytical techniques for the characterization of this compound.

Introduction

This compound is a stable isotope-labeled version of cyclopropylamine where five hydrogen atoms have been replaced with deuterium (B1214612). This isotopic substitution makes it a valuable tool in various scientific disciplines. In pharmaceutical research, deuterated compounds are used to study drug metabolism and pharmacokinetics. The increased mass of deuterium can alter metabolic rates, a phenomenon known as the kinetic isotope effect, which can be leveraged to develop drugs with improved therapeutic profiles. Furthermore, this compound serves as an excellent internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, allowing for precise quantification of its non-deuterated counterpart in complex biological matrices.[1]

Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways, primarily involving the introduction of deuterium at an early stage in the synthesis of a suitable precursor, followed by a final conversion to the target amine. The most plausible and commonly adaptable route is the Hofmann rearrangement of a deuterated cyclopropanecarboxamide (B1202528) intermediate.

Method 1: Hofmann Rearrangement of Cyclopropanecarboxamide-d6

This method is a modification of the classical Hofmann rearrangement, a well-established method for the synthesis of primary amines from primary amides.[2][3] The key to obtaining this compound via this route is the synthesis of the deuterated precursor, cyclopropanecarboxamide-d6.

Experimental Protocol:

Step 1: Synthesis of Cyclopropanecarboxamide-d6

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve cyclopropanecarbonyl chloride (1 equivalent) in anhydrous dichloromethane.

-

Introduction of Deuterated Ammonia (B1221849): Cool the solution to 0 °C in an ice bath. Bubble deuterated ammonia gas (ND3) (a slight excess) through the solution for 2-3 hours. Alternatively, a solution of deuterated ammonia in an anhydrous solvent can be added dropwise.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by the disappearance of the acid chloride peak in the IR spectrum.

-

Work-up: Upon completion, the reaction mixture is typically filtered to remove the ammonium (B1175870) chloride byproduct. The filtrate is then concentrated under reduced pressure to yield crude cyclopropanecarboxamide-d6.[4]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure cyclopropanecarboxamide-d6.

Step 2: Hofmann Rearrangement to this compound

-

Reagent Preparation: Prepare a fresh solution of sodium hypobromite (B1234621) or sodium hypochlorite (B82951) by adding bromine or chlorine to a cold solution of sodium hydroxide (B78521) in D₂O.

-

Reaction: To a solution of cyclopropanecarboxamide-d6 (1 equivalent) in D₂O, add the cold sodium hypohalite solution dropwise while maintaining the temperature below 10 °C.

-

Rearrangement: After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to 50-70 °C to facilitate the rearrangement. The progress of the reaction can be monitored by GC-MS.

-

Isolation: The resulting this compound is a volatile liquid and can be isolated directly from the reaction mixture by steam distillation or fractional distillation.[5]

Data Presentation: Synthesis of this compound via Hofmann Rearrangement

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Isotopic Purity (%) |

| 1 | Cyclopropanecarbonyl chloride | Deuterated ammonia | Dichloromethane | 0 to RT | 2-3 | >90 (crude) | >98 (of ND₂) |

| 2 | Cyclopropanecarboxamide-d6 | Sodium hypobromite/hypochlorite | D₂O | 0 to 70 | 2-4 | 60-80 | >98 (overall) |

Note: The yields and isotopic purities are estimated based on typical Hofmann rearrangement reactions and the efficiency of deuteration methods. Actual results may vary depending on specific experimental conditions.

Logical Relationship of Hofmann Rearrangement

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 3. researchgate.net [researchgate.net]

- 4. CYCLOPROPANECARBOXAMIDE synthesis - chemicalbook [chemicalbook.com]

- 5. US5032687A - Process for the preparation of cyclopropylamine - Google Patents [patents.google.com]

Cyclopropylamine-d5 CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Core Substance Identification

This section provides fundamental identification and property data for Cyclopropylamine-d5.

Table 1: Core Data for this compound

| Parameter | Value | Reference |

| CAS Number | 153557-95-0 | [1][2][3][4] |

| Molecular Formula | C₃H₂D₅N | [1][2][3][4] |

| Molecular Weight | 62.13 g/mol | [1][2][3][4] |

| Appearance | Colorless to light yellow liquid | [2] |

| Purity | Typically ≥98% | [2][4] |

Application in Quantitative Analysis

This compound serves as a crucial internal standard for quantitative analysis in complex biological matrices. Its deuteration provides a distinct mass difference from the non-labeled analyte, allowing for precise quantification using mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is the gold standard in bioanalytical method development, as it effectively compensates for variability in sample preparation and matrix effects during analysis.

Experimental Protocol: Quantification of a Cyclopropylamine-Containing Analyte in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a representative method for the quantitative analysis of a hypothetical cyclopropylamine-containing drug in human plasma.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., at 50 ng/mL).

-

Vortex for 10 seconds to ensure thorough mixing.

-

Add 400 µL of acetonitrile (B52724) to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS System and Conditions

Table 2: Illustrative LC-MS/MS Parameters

| Parameter | Condition |

| LC System | UHPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | Analyte: [M+H]⁺ > fragment ion this compound: [M+H]⁺ > fragment ion |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

3. Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA, ICH).

Table 3: Typical Method Validation Parameters and Acceptance Criteria

| Parameter | Description | Acceptance Criteria |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | The closeness of agreement between the measured value and the true value. | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification) |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Coefficient of Variation (CV) ≤ 15% (≤ 20% at the Lower Limit of Quantification) |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard. |

| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | The CV of the matrix factor should be ≤ 15%. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the nominal concentration. |

Metabolic Pathways of the Cyclopropylamine (B47189) Moiety

The cyclopropylamine functional group, while often incorporated into drug candidates to improve properties like metabolic stability, can undergo bioactivation to form reactive metabolites. This is a critical consideration in drug development, as these reactive species can potentially lead to toxicity. The primary enzymes involved in the metabolism of cyclopropylamines are Cytochrome P450s (CYPs) and Myeloperoxidase (MPO).

The metabolic activation typically proceeds through an initial oxidation of the amine, leading to a ring-opening of the strained cyclopropane (B1198618) ring. This process can generate reactive intermediates such as α,β-unsaturated aldehydes. These electrophilic species can then form covalent adducts with cellular nucleophiles like glutathione (B108866) (GSH) or proteins, which is a potential mechanism of drug-induced toxicity.

Synthesis Workflow

References

An In-depth Technical Guide to the Physical and Chemical Stability of Cyclopropylamine-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropylamine-d5, the deuterated analog of cyclopropylamine (B47189), is a critical reagent and intermediate in pharmaceutical research and development. The substitution of hydrogen with deuterium (B1214612) atoms can significantly alter the metabolic fate of drug candidates, often leading to improved pharmacokinetic profiles. This phenomenon, known as the kinetic isotope effect, makes deuterated compounds like this compound valuable tools in drug discovery.[1][2] Understanding the physical and chemical stability of this isotopically labeled compound is paramount to ensure its quality, efficacy, and safety in its applications, as well as the integrity of the data generated from its use.

This technical guide provides a comprehensive overview of the stability of this compound, including potential degradation pathways, recommended storage conditions, and detailed experimental protocols for stability assessment. While specific quantitative stability data for this compound is not extensively available in public literature, this guide presents data tables based on typical stability studies of related small molecules and amines to serve as a practical reference.

Physicochemical Properties

A summary of the key physicochemical properties of Cyclopropylamine is provided in Table 1. These properties are essential for understanding its handling, storage, and behavior in various experimental conditions.

Table 1: Physicochemical Properties of Cyclopropylamine

| Property | Value | Reference |

| CAS Number | 765-30-0 | [3] |

| Molecular Formula | C₃H₂D₅N | |

| Molecular Weight | 62.13 g/mol | |

| Appearance | Clear colorless to light yellow liquid | [3][4] |

| Boiling Point | 49-50 °C | [3] |

| Density | 0.824 g/mL at 25 °C | |

| Refractive Index | n20/D 1.420 | |

| Solubility | Miscible with water, ethanol, ether, and chloroform. | [5] |

| pKa | 9.10 (+1) at 25°C | [5] |

Chemical Stability and Degradation Pathways

The stability of this compound is influenced by several factors, including temperature, pH, light, and the presence of oxidizing agents. The primary amine functional group and the strained cyclopropyl (B3062369) ring are the most reactive sites in the molecule.

Hydrolytic Degradation

The cyclopropylamine moiety can be susceptible to hydrolytic degradation, particularly under high pH conditions.[6] While specific data on this compound is limited, studies on more complex molecules containing a cyclopropyl amine group have shown this degradation pathway can impact the shelf life of a drug product.[6] The basicity of the amine group (pKa ≈ 9.1) means that at neutral and acidic pH, it will be protonated, which generally increases its stability against certain degradation pathways. The influence of pH on the stability of pharmaceutical compounds is a critical factor, as acidic or basic conditions can catalyze hydrolysis and other reactions.[7][8][9]

Oxidative Degradation

Primary amines are susceptible to oxidation, which can lead to a variety of degradation products. In the context of drug metabolism, cytochrome P450 enzymes can mediate the oxidation of cyclopropylamines, leading to the formation of reactive intermediates that can covalently bind to proteins.[10] This bioactivation pathway is a significant consideration in drug development. Forced degradation studies using oxidizing agents like hydrogen peroxide are essential to identify potential oxidative degradation products.

Thermal Degradation

Cyclopropylamine is a volatile liquid with a low boiling point and should be protected from high temperatures.[3] Thermal degradation studies on the gas-phase pyrolysis of cyclopropylamine suggest complex reaction pathways involving biradical intermediates.[11][12] For practical laboratory and storage purposes, exposure to elevated temperatures should be minimized.

Photodegradation

H/D Back-Exchange

A crucial aspect of the stability of deuterated compounds is the potential for hydrogen-deuterium (H/D) back-exchange, where deuterium atoms are replaced by hydrogen from the surrounding environment (e.g., protic solvents). The C-D bonds on the cyclopropyl ring are generally stable. However, the deuterium atoms on the amine group (-ND₂) are labile and will readily exchange with protons in protic solvents like water or methanol. This is an important consideration for analytical methods and in biological studies. The rate of H/D exchange is influenced by pH and temperature.[14][15]

Potential Degradation Pathways

The following diagram illustrates potential degradation and transformation pathways for this compound based on known chemistry of cyclopropylamines and primary amines.

Figure 1. Potential degradation and transformation pathways for this compound.

Quantitative Stability Data (Illustrative)

As specific quantitative stability data for this compound is not publicly available, the following tables are presented as illustrative examples based on typical outcomes of forced degradation and long-term stability studies for a deuterated small molecule amine. These tables provide a framework for presenting such data.

Table 2: Illustrative Forced Degradation Data for this compound

| Stress Condition | Duration | Assay (% Remaining) | Major Degradation Products |

| Acid Hydrolysis (0.1 M HCl, 60°C) | 24 h | >98% | Not Detected |

| Base Hydrolysis (0.1 M NaOH, 60°C) | 24 h | 92% | Ring-opened species |

| Oxidative (3% H₂O₂, RT) | 24 h | 85% | Oxidized amine derivatives |

| Thermal (80°C, solid state) | 7 days | >99% | Not Detected |

| Photolytic (ICH Q1B conditions) | Overall illumination ≥ 1.2 million lux hours and ≥ 200 watt hours/m² | 97% | Minor unspecified degradants |

Table 3: Illustrative Long-Term and Accelerated Stability Data for this compound (Stored in Amber Vials)

| Storage Condition | Time Point | Assay (% Initial) | Isotopic Purity (% D₅) |

| Long-Term (5°C ± 3°C) | 0 months | 100.0 | 99.8 |

| 6 months | 99.8 | 99.8 | |

| 12 months | 99.5 | 99.7 | |

| 24 months | 99.2 | 99.7 | |

| Accelerated (25°C ± 2°C / 60% ± 5% RH) | 0 months | 100.0 | 99.8 |

| 3 months | 99.1 | 99.8 | |

| 6 months | 98.5 | 99.7 |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[1]

Figure 2. Workflow for forced degradation studies.

Methodology:

-

Prepare Stress Samples:

-

Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C.

-

Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C.

-

Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and keep at room temperature.

-

Thermal Degradation: Store solid this compound or a solution in a sealed vial at 80°C.

-

Photolytic Degradation: Expose a solution of this compound to a controlled light source as per ICH Q1B guidelines.[13]

-

-

Time Points: Collect samples at various time points for each condition (e.g., 0, 4, 8, 24 hours).

-

Sample Preparation: Neutralize acidic and basic samples before analysis.

-

Analysis: Analyze the samples using a validated stability-indicating method, such as LC-MS/MS or GC-MS, to quantify the amount of parent compound remaining and to detect and identify any major degradation products.[1][16][17]

H/D Back-Exchange Stability

This protocol is designed to determine the stability of the deuterium labels under conditions relevant to experimental use.

Figure 3. Workflow for assessing H/D back-exchange stability.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in an aprotic, anhydrous solvent (e.g., acetonitrile). Spike a known concentration of the stock solution into the test medium (e.g., phosphate-buffered saline pH 7.4, plasma).

-

Incubation: Incubate the sample at a relevant temperature (e.g., 37°C for physiological studies). Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Sample Quenching and Extraction: Immediately stop any potential enzymatic activity by adding a quenching solution (e.g., cold acetonitrile). Extract the compound from the matrix if necessary.

-

Analysis: Analyze the samples using LC-MS. Monitor the mass isotopologue distribution of the compound over time. A shift towards lower masses indicates H/D back-exchange.

-

Data Interpretation: Calculate the percentage of the deuterated form remaining at each time point to determine the rate of exchange.[1]

Long-Term and Accelerated Stability Studies

These studies are performed to establish a re-test period or shelf life and recommended storage conditions.

Methodology:

-

Batch Selection: Use at least one batch of this compound.

-

Container Closure System: Store the compound in a container that simulates the proposed packaging for storage and distribution (e.g., amber glass vials with inert caps).

-

Storage Conditions:

-

Long-Term: 5°C ± 3°C for a minimum of 24 months.

-

Accelerated: 25°C ± 2°C / 60% RH ± 5% RH for 6 months.

-

-

Testing Frequency:

-

Long-Term: 0, 6, 12, 18, and 24 months.

-

Accelerated: 0, 3, and 6 months.

-

-

Analytical Tests: At each time point, test for appearance, assay, degradation products, and isotopic purity.

Analytical Methodologies

The selection of an appropriate analytical method is crucial for accurate stability assessment.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A suitable technique for the quantification of volatile amines like cyclopropylamine. Headspace GC can be employed for analyzing residual amounts in active pharmaceutical ingredients.[17][18]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The method of choice for analyzing this compound in biological matrices and for identifying and quantifying non-volatile degradation products. It is also the primary tool for assessing H/D back-exchange.[1]

-

Ion Chromatography: A sensitive method for the determination of cyclopropylamine, especially as a genotoxic impurity in drug substances.[16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ²H NMR can be used to confirm the position and extent of deuteration and to characterize degradation products.

Recommended Storage and Handling

Based on the available data for cyclopropylamine and general best practices for deuterated compounds, the following storage and handling procedures are recommended for this compound:

-

Storage Temperature: Store in a refrigerator at 2-8°C to minimize degradation and evaporation.[1] Some sources suggest a shelf life of up to 2 years under room temperature storage for the non-deuterated form.[4]

-

Protection from Light: Store in amber vials or in the dark to prevent potential photodegradation.

-

Inert Atmosphere: For long-term storage, especially of opened containers, consider flushing the vial with an inert gas like argon or nitrogen to prevent oxidation.

-

Avoid Incompatible Materials: Keep away from strong oxidizing agents, acids, acid chlorides, acid anhydrides, and carbon dioxide.[19]

-

Handling: Handle in a well-ventilated area, avoiding sources of ignition as it is a flammable liquid.[19]

Conclusion

The physical and chemical stability of this compound is a critical consideration for its use in research and drug development. While it is generally a stable compound under recommended storage conditions, it is susceptible to degradation under stress conditions such as high pH, oxidation, and exposure to light. The deuterium labels on the amine group are labile in protic solvents, which must be considered in experimental design and analysis. The experimental protocols and illustrative data provided in this guide offer a robust framework for assessing and ensuring the stability and quality of this compound, thereby supporting its reliable application in the development of new therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Deuterated Compounds: Optimizing Drug Stability [piramal.devtest.in.net]

- 3. 765-30-0 CAS | CYCLOPROPYLAMINE | Amines & Amine Salts | Article No. 3139D [lobachemie.com]

- 4. tradeindia.com [tradeindia.com]

- 5. Cyclopropylamine CAS#: 765-30-0 [m.chemicalbook.com]

- 6. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ibisscientific.com [ibisscientific.com]

- 8. researchgate.net [researchgate.net]

- 9. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]

- 10. hyphadiscovery.com [hyphadiscovery.com]

- 11. tandfonline.com [tandfonline.com]

- 12. [PDF] The gas-phase pyrolysis of cyclopropylamine. Quantum chemical characterisation of the intermediates involved | Semantic Scholar [semanticscholar.org]

- 13. CN101025407A - Analytical method for determining micro moisture in cyclopropyl amine by gas phase chromatography - Google Patents [patents.google.com]

- 14. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

- 16. Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 17. GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. cdhfinechemical.com [cdhfinechemical.com]

Spectroscopic Profile of Cyclopropylamine-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the deuterated compound Cyclopropylamine-d5. It includes expected data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with detailed experimental protocols for acquiring such data. This information is crucial for the use of this compound as an internal standard in quantitative analyses and for understanding its chemical properties.

Introduction

This compound (C₃H₂D₅N, CAS No. 153557-95-0) is a stable isotope-labeled version of cyclopropylamine (B47189), where five hydrogen atoms have been replaced with deuterium (B1214612).[1] This isotopic labeling makes it an excellent internal standard for quantitative analysis by NMR, Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] The inclusion of deuterium can also influence the pharmacokinetic and metabolic profiles of drug molecules.[1] Understanding its spectroscopic characteristics is therefore essential for its application in research and development.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules. For this compound, ¹H NMR, ¹³C NMR, and ²H NMR would provide complementary information.

Expected ¹H NMR Data (Proton NMR)

Due to the high degree of deuteration, the ¹H NMR spectrum of this compound is expected to show significantly reduced signal intensity for the protons on the cyclopropyl (B3062369) ring and the amino group. The remaining residual proton signals would be observed.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Position | Expected Chemical Shift (ppm) | Multiplicity |

| CH (methine) | ~2.4 | Multiplet |

| CH₂ (methylene) | ~0.4 - 0.7 | Multiplets |

| NH₂ | Variable | Broad Singlet |

Note: Chemical shifts are relative to a standard reference (e.g., TMS) and can vary depending on the solvent used.

Expected ¹³C NMR Data (Carbon-13 NMR)

The ¹³C NMR spectrum will show signals for the carbon atoms of the cyclopropyl ring. The chemical shifts are not significantly affected by deuteration, but the coupling patterns might be influenced by the adjacent deuterium atoms.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Position | Expected Chemical Shift (ppm) |

| C-N (methine) | ~30 |

| CH₂ (methylene) | ~5 |

Note: Chemical shifts are relative to a standard reference (e.g., TMS) and can vary depending on the solvent used.

Expected ²H NMR Data (Deuterium NMR)

²H NMR is particularly useful for confirming the positions and extent of deuteration. The chemical shifts in ²H NMR are identical to those in ¹H NMR.[2]

Table 3: Expected ²H NMR Chemical Shifts for this compound

| Position | Expected Chemical Shift (ppm) |

| CD (methine) | ~2.4 |

| CD₂ (methylene) | ~0.4 - 0.7 |

| ND₂ | Variable |

Note: The signals in ²H NMR are typically broader than in ¹H NMR.[3]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. In this compound, the characteristic N-H vibrations of a primary amine will be replaced by N-D vibrations, which occur at lower frequencies.

Table 4: Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-D Stretch (asymmetric & symmetric) | ~2500 - 2300 | Medium |

| C-H Stretch | ~3000 | Medium-Weak |

| C-D Stretch | ~2200 | Medium-Weak |

| N-D Bend (scissoring) | ~1180 | Medium |

| C-N Stretch | ~1250 - 1020 | Medium-Weak |

| N-D Wag | ~650 - 500 | Broad, Strong |

Note: The exact positions of the peaks can be influenced by the sample preparation method (e.g., neat liquid, solution).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak will be shifted to a higher mass-to-charge ratio (m/z) compared to its non-deuterated counterpart.

Table 5: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Description |

| [M]⁺ | 62 | Molecular Ion |

| [M-D]⁺ | 61 | Loss of a deuterium radical |

| [CD₂ND₂]⁺ | 34 | α-cleavage product |

Note: The fragmentation pattern can vary depending on the ionization method used (e.g., Electron Ionization - EI). The base peak for aliphatic amines is often the result of α-cleavage.[4]

Experimental Protocols

This section outlines the general methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄) in an NMR tube. For ²H NMR, a non-deuterated solvent can be used.[2]

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 30-degree pulse, 1-2 second relaxation delay, 16-32 scans.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 30-degree pulse, 2-5 second relaxation delay, sufficient number of scans for adequate signal-to-noise.

-

Reference the spectrum to the solvent peak or TMS.

-

-

²H NMR Acquisition:

-

Tune the probe to the deuterium frequency.

-

Acquire a one-dimensional deuterium spectrum without locking, or by using a protonated solvent and shimming on the proton signal.[2]

-

Reference the spectrum to a known deuterium signal.

-

IR Spectroscopy Protocol

-

Sample Preparation: As this compound is a liquid, the spectrum can be obtained directly as a thin film between two IR-transparent salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used with a small drop of the sample placed on the ATR crystal.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty spectrometer (or clean salt plates/ATR crystal).

-

Place the prepared sample in the IR beam path.

-

Record the sample spectrum over a range of approximately 4000 to 400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry Protocol (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a volatile organic solvent such as methanol (B129727) or dichloromethane.[5]

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

Gas Chromatography:

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

-

Injector: Split/splitless injector at a temperature of ~250 °C.

-

Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometry:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: Scan a mass range appropriate for the compound (e.g., m/z 20-100).

-

Data Analysis: Identify the peak corresponding to this compound in the chromatogram and analyze its mass spectrum for the molecular ion and fragment ions.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a deuterated compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

The Kinetic Advantage: A Technical Guide to the Research Applications of Deuterated Cyclopropylamine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyclopropylamine (B47189) moiety is a privileged structural motif in modern medicinal chemistry, valued for its conformational rigidity and presence in numerous enzyme inhibitors. However, its metabolic susceptibility, particularly through oxidation by Cytochrome P450 (CYP) and Monoamine Oxidase (MAO) enzymes, can lead to the formation of reactive intermediates and unfavorable pharmacokinetic profiles. This technical guide explores the potential research and therapeutic applications of deuterating cyclopropylamine. By strategically replacing hydrogen atoms with their heavier, stable isotope deuterium (B1214612), the metabolic stability of this critical functional group can be significantly enhanced. This "deuterium switch" leverages the kinetic isotope effect (KIE) to slow the rate of C-D bond cleavage, offering a powerful strategy to improve drug half-life, reduce toxic metabolite formation, and enhance overall therapeutic profiles. This guide provides a comprehensive overview of the underlying principles, potential applications, quantitative data from analogous deuterated drugs, and detailed experimental protocols for the evaluation of deuterated cyclopropylamine-containing compounds.

Introduction: The Rationale for Deuterating Cyclopropylamine

The cyclopropylamine scaffold is a cornerstone in the design of various therapeutic agents, including inhibitors of Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO), which are crucial in oncology and neurological disorders, respectively.[1] The strained three-membered ring provides a rigid framework that can enhance binding affinity and selectivity for biological targets.[1]

Despite its advantages, the cyclopropylamine group is prone to metabolic oxidation. This process, often mediated by CYP enzymes (like CYP1A2) and MAOs, can involve the cleavage of a C-H bond on the carbon adjacent to the nitrogen atom.[2] This initial oxidation can lead to ring-opening, forming reactive intermediates such as α,β-unsaturated aldehydes.[3][4] These reactive species can form covalent adducts with hepatic proteins, a mechanism implicated in the hepatotoxicity of drugs like trovafloxacin (B114552).[3][4]

This metabolic liability presents a significant opportunity for strategic deuteration. The substitution of hydrogen with deuterium (²H or D) creates a C-D bond that is stronger and vibrates at a lower frequency than a C-H bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-determining step of a metabolic process.[5] This phenomenon is known as the Deuterium Kinetic Isotope Effect (KIE) .[5]

By replacing the metabolically vulnerable hydrogens on the cyclopropyl (B3062369) ring with deuterium, it is possible to:

-

Enhance Metabolic Stability: Slowing the rate of CYP or MAO-mediated oxidation.[6]

-

Improve Pharmacokinetic Profiles: Increasing drug half-life (t½) and overall drug exposure (AUC).[1][7]

-

Reduce Toxic Metabolite Formation: Shifting metabolism away from pathways that generate reactive intermediates.[1][7]

-

Potentially Lower Dosing Requirements: Achieving therapeutic concentrations with lower or less frequent doses.[6]

Potential Research and Therapeutic Applications

Improving Existing Cyclopropylamine-Containing Drugs

A primary application is the "deuterium switch" strategy for approved drugs containing a cyclopropylamine moiety. A notable example is tranylcypromine (B92988) , a non-selective, irreversible MAO inhibitor used as an antidepressant.[8] Its metabolism is a key factor in its clinical profile. Deuterating tranylcypromine at the cyclopropyl ring could lead to a next-generation therapeutic with improved metabolic stability, potentially reducing off-target effects and improving patient-to-patient variability.

Mitigating Metabolism-Mediated Toxicity

The antibiotic trovafloxacin was limited in its clinical use due to hepatotoxicity associated with the metabolic activation of its cyclopropylamine moiety.[3][4] A deuterated version of trovafloxacin or other cyclopropylamine-containing drug candidates could be synthesized and evaluated to determine if the KIE is sufficient to block the formation of reactive, ring-opened metabolites, thereby designing safer medicines.

Use as a Mechanistic Probe

Deuterated cyclopropylamine can serve as a powerful tool to investigate enzyme mechanisms. By comparing the reaction rates of deuterated versus non-deuterated substrates with enzymes like MAO or CYPs, researchers can confirm whether C-H bond cleavage is the rate-limiting step of the catalytic cycle. A significant KIE (typically kH/kD > 2) provides strong evidence for this mechanistic step.[9]

As an Internal Standard in Quantitative Analysis

Deuterated compounds are widely used as internal standards in bioanalytical methods like liquid chromatography-mass spectrometry (LC-MS). A deuterated version of a cyclopropylamine-containing drug is an ideal internal standard for pharmacokinetic studies because it co-elutes with the analyte but is distinguishable by its higher mass, allowing for precise quantification.

Quantitative Data: The Impact of Deuteration on Pharmacokinetics

Table 1: In Vitro Metabolic Stability Improvement by Deuteration (Example: Enzalutamide)

| Compound | Test System | Intrinsic Clearance (CLint) | % Decrease in Clearance (Deuterated vs. Non-deuterated) | Kinetic Isotope Effect (KH/KD) |

| Enzalutamide (B1683756) (ENT) | Rat Liver Microsomes | Value A | N/A | ~2.0 |

| d₃-Enzalutamide (d₃-ENT) | Rat Liver Microsomes | Value B | 49.7% | |

| Enzalutamide (ENT) | Human Liver Microsomes | Value C | N/A | ~2.0 |

| d₃-Enzalutamide (d₃-ENT) | Human Liver Microsomes | Value D | 72.9% |

(Note: Actual CLint values were not provided in the source, but the percentage decrease and KIE were reported. This table illustrates the significant reduction in metabolic clearance observed in vitro.)

Table 2: In Vivo Pharmacokinetic Enhancement by Deuteration (Example: Enzalutamide in Rats)

| Compound | Dose | Cmax (ng/mL) | AUC₀₋t (ng·h/mL) | % Increase in Cmax | % Increase in AUC |

| Enzalutamide (ENT) | 10 mg/kg | Value X | Value Y | N/A | N/A |

| d₃-Enzalutamide (d₃-ENT) | 10 mg/kg | Value Z | Value W | 35% | 102% |

(Data derived from a study where deuteration at the N-CH₃ moiety, a primary metabolic site, led to substantial improvements in drug exposure.)

Table 3: In Vivo Pharmacokinetic Enhancement by Deuteration (Example: Methadone in Mice)

| Compound | Dose (IV) | Clearance (L/h/kg) | Cmax (Plasma) | AUC (Plasma) | Brain-to-Plasma Ratio |

| Methadone | Single Dose | 4.7 ± 0.8 | 4.4-fold lower than d₉ | 5.7-fold lower than d₉ | 2.05 ± 0.62 |

| d₉-Methadone | Single Dose | 0.9 ± 0.3 | 4.4-fold higher than H | 5.7-fold higher than H | 0.35 ± 0.12 |

(This data demonstrates that deuteration significantly reduced clearance and increased plasma concentrations of methadone.)

Visualizing Pathways and Workflows

Metabolic Pathway of Cyclopropylamine

The following diagram illustrates the primary metabolic activation pathway of a cyclopropylamine moiety by CYP450 enzymes, leading to potentially reactive intermediates. Deuteration at the α-carbon is hypothesized to slow this process.

Caption: Metabolic activation of cyclopropylamine and the protective effect of deuteration.

Logical Workflow: The Deuterium Switch Strategy

This diagram outlines the logical steps a research organization would take when applying the deuterium switch strategy to a cyclopropylamine-containing drug.

Caption: Logical workflow for developing a deuterated cyclopropylamine drug candidate.

Experimental Workflow for In Vitro Evaluation

This diagram shows the typical experimental sequence for comparing a deuterated compound against its non-deuterated parent in vitro.

Caption: Standard experimental workflow for the in vitro assessment of deuterated compounds.

Detailed Experimental Protocols

The following are standardized, detailed protocols for the key experiments required to evaluate the potential benefits of a deuterated cyclopropylamine analog.

Protocol: Microsomal Metabolic Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.

Materials:

-

Test Compounds (Deuterated and Non-deuterated, 10 mM stock in DMSO)

-

Human Liver Microsomes (HLM, pooled, 20 mg/mL)

-

0.1 M Phosphate (B84403) Buffer (pH 7.4)

-

NADPH Regenerating System (e.g., NADPH-A and NADPH-B solutions)

-

Positive Control Compounds (e.g., Verapamil, Testosterone)

-

Acetonitrile (B52724) with Internal Standard (e.g., 100 ng/mL Tolbutamide)

-

96-well incubation plates and collection plates

-

LC-MS/MS system

Methodology:

-

Preparation: Thaw liver microsomes and NADPH regenerating system on ice. Prepare a 0.5 mg/mL microsomal solution in phosphate buffer.

-

Incubation Mixture: In a 96-well plate, add the phosphate buffer, the 0.5 mg/mL microsomal solution, and the test compound to achieve a final concentration of 1 µM.

-

Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes with shaking.

-

Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the "0-minute" time point wells.

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 150 µL of ice-cold acetonitrile with internal standard. The "0-minute" sample is quenched immediately after adding the test compound and before adding NADPH.

-

Sample Processing: Seal the plate, vortex for 2 minutes, and centrifuge at 4000 rpm for 20 minutes at 4°C to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to a new 96-well plate and analyze the remaining parent compound concentration using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. Calculate the elimination rate constant (k) from the slope of the line. Determine the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (0.693/t½) / (mg/mL microsomes)).

Protocol: Cytochrome P450 (CYP) Inhibition Assay (IC₅₀ Determination)

Objective: To determine the concentration of a test compound that causes 50% inhibition (IC₅₀) of the activity of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

Materials:

-

Human Liver Microsomes (HLM)

-

Specific CYP isoform probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for 2B6)

-

Test Compounds (serial dilutions, e.g., 0.1 to 100 µM)

-

Positive Control Inhibitors (e.g., α-Naphthoflavone for CYP1A2)

-

NADPH Regenerating System

-

Acetonitrile with Internal Standard

-

LC-MS/MS system

Methodology:

-

Incubation: Incubate the HLM, a specific CYP probe substrate, and varying concentrations of the test compound (or positive control inhibitor) in phosphate buffer at 37°C for a short pre-incubation period (e.g., 5-10 minutes).

-

Reaction Initiation: Start the reaction by adding the NADPH regenerating system.

-

Incubation Period: Incubate for a specific time (e.g., 10-30 minutes) at 37°C. The time is chosen to be within the linear range of metabolite formation.

-

Reaction Termination: Stop the reaction with ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the samples to pellet protein.

-

Analysis: Analyze the formation of the specific metabolite from the probe substrate in the supernatant using LC-MS/MS.

-

Data Analysis: Calculate the percent inhibition at each concentration of the test compound relative to a vehicle control (0% inhibition). Plot the percent inhibition versus the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Monoamine Oxidase (MAO) Inhibition Assay (IC₅₀ Determination)

Objective: To determine the IC₅₀ of a test compound against MAO-A and MAO-B isoforms.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO substrate (e.g., Kynuramine)

-

Test Compounds (serial dilutions)

-

Positive Control Inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B)

-

Phosphate Buffer (pH 7.4)

-

LC-MS/MS or fluorescence plate reader

Methodology:

-

Enzyme and Inhibitor Pre-incubation (for irreversible inhibitors): Pre-incubate the MAO-A or MAO-B enzyme with various concentrations of the test compound (e.g., for 30 minutes at 37°C) to allow for time-dependent inhibition.

-

Reaction Initiation: Add the MAO substrate (e.g., Kynuramine) to start the reaction. For reversible inhibitors, the substrate and inhibitor are added concurrently.

-

Incubation: Incubate at 37°C for a fixed period (e.g., 20-30 minutes).

-

Reaction Termination: Stop the reaction (e.g., by adding a strong acid or organic solvent).

-

Detection: Measure the formation of the metabolite (e.g., 4-hydroxyquinoline (B1666331) from Kynuramine). This can be done by fluorescence detection or by LC-MS/MS.

-

Data Analysis: Calculate the percent inhibition at each test compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting percent inhibition against the log of the inhibitor concentration.

Protocol: Synthesis of Deuterated Cyclopropylamine (Conceptual)

Objective: To synthesize cyclopropylamine-2,2,3,3-d₄ as a representative deuterated analog.

Rationale: A common route to cyclopropylamines involves the Kulinkovich-Szymoniak reaction, which couples nitriles with Grignard reagents in the presence of a titanium catalyst. A deuterated version could be synthesized by using deuterated starting materials.

Proposed Synthetic Route:

-

Synthesis of a Deuterated Grignard Reagent: Start with a deuterated haloalkane, such as 1,2-dideuterio-1,2-dibromoethane (Br-CD₂-CD₂-Br). Reaction with magnesium metal in anhydrous ether would yield the corresponding di-Grignard reagent.

-

Titanium-Mediated Cyclopropanation: React a suitable nitrile (e.g., benzonitrile) with the deuterated di-Grignard reagent in the presence of a titanium(IV) isopropoxide catalyst and a Lewis acid like BF₃·OEt₂. This would form a deuterated titanacyclopentane intermediate.

-

Formation of Deuterated Cyclopropylamine: Upon workup, the intermediate would rearrange and hydrolyze to yield the primary cyclopropylamine, deuterated at the 2 and 3 positions of the cyclopropyl ring.

Purification and Characterization: The final product would be purified by distillation or column chromatography. Characterization would be performed using NMR (¹H and ²H) and mass spectrometry to confirm the structure and the extent of deuterium incorporation.

Conclusion

Deuterated cyclopropylamine represents a significant, yet underexplored, opportunity in drug discovery and development. The strategic application of the kinetic isotope effect provides a scientifically robust method for mitigating the known metabolic liabilities of the cyclopropylamine moiety. By slowing down CYP450 and MAO-mediated metabolism, deuteration can lead to compounds with superior pharmacokinetic properties, reduced potential for toxicity, and enhanced therapeutic windows. The experimental protocols and conceptual frameworks provided in this guide offer a clear path for researchers to synthesize, evaluate, and ultimately harness the potential of deuterated cyclopropylamines in the creation of safer and more effective medicines.

References

- 1. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Deuterium isotope effect studies on the MAO-B catalyzed oxidation of 4-benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of tranylcypromine in patients who are depressed: relationship to cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2H Kinetic Isotope Effects and pH Dependence of Catalysis as Mechanistic Probes of Rat Monoamine Oxidase A: Comparisons with the Human Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

Cyclopropylamine-d5: A Technical Guide to Isotopic Purity and Enrichment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity and enrichment of Cyclopropylamine-d5 (CAS No: 153557-95-0). This deuterated analog of cyclopropylamine (B47189) is a valuable tool in pharmaceutical research and development, primarily utilized as an internal standard in pharmacokinetic studies and analytical methodologies such as liquid chromatography-mass spectrometry (LC-MS). Its chemical structure is identical to cyclopropylamine, with the exception of the five hydrogen atoms being replaced by deuterium (B1214612).

Quantitative Data on Isotopic Purity and Enrichment

The isotopic purity of this compound is a critical parameter that defines its utility, particularly in quantitative analysis where it serves as an internal standard. High isotopic enrichment minimizes signal overlap with the non-deuterated analyte, thereby enhancing the accuracy of quantification. Commercially available this compound typically exhibits high chemical and isotopic purity.

Table 1: Typical Specifications of this compound

| Parameter | Typical Value |

| Chemical Formula | C₃H₂D₅N |

| Molecular Weight | 62.13 g/mol |

| CAS Number | 153557-95-0 |

| Chemical Purity | ≥98%[1][2][3] |

| Appearance | Colorless to light yellow liquid[4] |

Table 2: Representative Isotopic Distribution of Commercial this compound

While the exact isotopic distribution can vary between batches and suppliers, a representative distribution for a high-purity batch is provided below. This data is typically determined by high-resolution mass spectrometry (HRMS).

| Isotopic Species | Designation | Representative Abundance (%) |

| Pentadeutero | d5 | > 98 |

| Tetradeutero | d4 | < 2 |

| Trideutero | d3 | < 0.5 |

| Dideutero | d2 | < 0.1 |

| Monodeutero | d1 | < 0.1 |

| Non-deuterated | d0 | < 0.1 |

Note: The values presented are illustrative and should be confirmed by a batch-specific Certificate of Analysis.

Synthesis and Purification of this compound

The synthesis of this compound with high isotopic enrichment requires a carefully controlled process. A common and effective method is the Hofmann rearrangement of a deuterated precursor, cyclopropanecarboxamide-d5.

Experimental Protocol: Synthesis via Hofmann Rearrangement

This protocol outlines a plausible synthetic route adapted from established methods for the synthesis of cyclopropylamines.[5][6][7]

Step 1: Synthesis of Cyclopropanecarboxamide-d5

A potential route to the deuterated amide precursor involves the deuteration of cyclopropanecarbonitrile (B140667) followed by hydrolysis, or starting from a deuterated cyclopropane (B1198618) precursor.

Step 2: Hofmann Rearrangement of Cyclopropanecarboxamide-d5

-

Preparation of Reagents:

-

Prepare a solution of sodium hypobromite (B1234621) (NaOBr) by slowly adding bromine to a cooled solution of sodium hydroxide (B78521) in D₂O. The use of D₂O minimizes isotopic dilution.

-

Dissolve Cyclopropanecarboxamide-d5 in D₂O.

-

-

Reaction:

-

In a reaction vessel equipped with a stirrer and thermometer, cool the solution of Cyclopropanecarboxamide-d5.

-

Slowly add the freshly prepared, cold NaOBr solution to the amide solution, maintaining the temperature below 10°C.

-

After the addition is complete, gradually warm the reaction mixture to room temperature and then heat to approximately 60-70°C until the reaction is complete (monitored by TLC or LC-MS).

-

-

Work-up and Isolation:

-

Cool the reaction mixture.

-

The resulting this compound is volatile and can be isolated by steam distillation from the reaction mixture.

-

Collect the distillate, which will be an aqueous solution of the product.

-

Purification Protocol

Due to its volatility and miscibility with water, the purification of this compound requires specific techniques.

-

Salting Out: Add a suitable salt (e.g., potassium carbonate) to the aqueous distillate to decrease the solubility of the amine.

-

Solvent Extraction: Extract the amine into a low-boiling point organic solvent such as diethyl ether or dichloromethane.

-

Drying: Dry the organic extract over a suitable drying agent (e.g., anhydrous magnesium sulfate).

-

Distillation: Carefully remove the solvent by distillation at atmospheric pressure. The final product can be further purified by fractional distillation to achieve high chemical purity.

Analytical Methods for Isotopic Purity Determination

The determination of isotopic purity and enrichment of this compound is performed using high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Data Acquisition: Acquire the mass spectrum in the appropriate mass range to observe the protonated molecular ion [M+H]⁺.

-

Data Analysis:

-

Determine the accurate mass of the molecular ions corresponding to the different isotopic species (d0 to d5).

-

Calculate the relative abundance of each isotopologue by integrating the peak areas of their respective extracted ion chromatograms.

-

The isotopic enrichment is reported as the percentage of the d5 species relative to the sum of all isotopic species.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology:

-

¹H NMR (Proton NMR):

-

Purpose: To determine the amount of residual, non-deuterated cyclopropylamine.

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a deuterated solvent (e.g., CDCl₃ or D₂O) containing a known amount of an internal standard.

-

Data Acquisition: Acquire the ¹H NMR spectrum.

-

Data Analysis: Integrate the signals corresponding to the residual protons of cyclopropylamine and the signal of the internal standard. The concentration of the non-deuterated species can be calculated and compared to the total concentration to determine the overall isotopic purity.

-

-

²H NMR (Deuterium NMR):

-

Purpose: To confirm the positions of deuteration and provide a qualitative assessment of the isotopic distribution.

-

Sample Preparation: Dissolve the sample in a protonated solvent.

-

Data Acquisition: Acquire the ²H NMR spectrum.

-

Data Analysis: The presence of signals in the deuterium spectrum confirms the incorporation of deuterium at specific positions in the molecule.

-

Visualizing Workflows and Pathways

To facilitate a clearer understanding of the processes involved in the synthesis and analysis of this compound, the following diagrams are provided.

Caption: Synthetic and purification workflow for this compound.

Caption: Analytical workflow for isotopic purity determination.

References

- 1. This compound - MedChem Express [bioscience.co.uk]

- 2. This compound - MedChem Express [bioscience.co.uk]

- 3. Cyclopropyl-d5-amine suppliers & manufacturers in China [m.chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 6. US5032687A - Process for the preparation of cyclopropylamine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism of Action of Cyclopropylamine Analogs

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed examination of the biochemical mechanisms through which cyclopropylamine (B47189) analogs exert their therapeutic effects, primarily focusing on their roles as irreversible enzyme inhibitors. It covers their primary molecular targets, the kinetics of their interactions, and the downstream cellular consequences, with a particular emphasis on their applications in oncology and neuroscience.

Introduction: The Significance of the Cyclopropylamine Scaffold

The cyclopropylamine scaffold is a privileged motif in medicinal chemistry, characterized by a strained three-membered carbon ring attached to an amine group. This unique structure confers conformational rigidity and metabolic stability, making it a valuable component in drug design.[1] Cyclopropylamine analogs have been successfully developed as potent mechanism-based inhibitors for a class of flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidases.

Historically, these compounds, most notably tranylcypromine (B92988) (trans-2-phenylcyclopropylamine), were developed as inhibitors of Monoamine Oxidases (MAO-A and MAO-B) for the treatment of depression.[2][3] More recently, the structural and catalytic similarities between MAOs and Lysine-Specific Demethylase 1 (LSD1/KDM1A) have led to the repurposing and development of novel cyclopropylamine analogs as potent anti-cancer agents.[4] LSD1 is a critical epigenetic regulator often overexpressed in various cancers, making it an attractive therapeutic target.[5][6]

This guide will dissect the core mechanism of action, present key pharmacological data, detail relevant experimental protocols, and visualize the associated signaling pathways.

Core Mechanism of Action: Covalent Inactivation of FAD-Dependent Oxidases

Cyclopropylamine analogs function as mechanism-based inhibitors, also known as "suicide inhibitors." The enzyme's own catalytic activity converts the relatively inert inhibitor into a highly reactive intermediate, which then irreversibly forms a covalent bond with the enzyme's FAD cofactor, rendering the enzyme permanently inactive.[4][7]

The proposed mechanism involves the following key steps:

-

Binding: The cyclopropylamine analog binds to the active site of the enzyme (LSD1 or MAO).

-

Single-Electron Transfer (SET): The enzyme's FAD cofactor facilitates a one-electron oxidation of the inhibitor's amine nitrogen, generating a highly unstable aminium radical cation.

-

Ring Opening: The strained cyclopropyl (B3062369) ring undergoes rapid homolytic cleavage, opening to form a stabilized carbon-centered radical.

-

Covalent Adduct Formation: This reactive intermediate attacks the flavin moiety of the FAD cofactor, forming an irreversible covalent bond, typically at the N(5) or C(4a) position.[7]

This covalent modification leads to a detectable change in the flavin's spectral properties, such as bleaching at its characteristic absorbance wavelength (~450 nm), confirming the modification.[8]

Key Molecular Targets and Therapeutic Implications

Lysine-Specific Demethylase 1 (LSD1/KDM1A)

LSD1 is a histone demethylase that removes mono- and di-methyl groups from histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[6] Demethylation of H3K4 is associated with transcriptional repression, while demethylation of H3K9 is linked to activation. LSD1 is overexpressed in numerous cancers, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC), where it contributes to oncogenesis by silencing tumor suppressor genes and promoting cancer stem cell phenotypes.[5][6]

Inhibition of LSD1 by cyclopropylamine analogs reactivates silenced genes, induces differentiation, and triggers apoptosis in cancer cells.[6] LSD1 also targets non-histone proteins like p53 and HIF-1α, further impacting tumor growth and survival.[2]

Monoamine Oxidases (MAO-A & MAO-B)

MAOs are mitochondrial enzymes crucial for the metabolism of monoamine neurotransmitters, such as serotonin (B10506), dopamine, and norepinephrine, in the brain and peripheral tissues.[2]

-

MAO-A preferentially metabolizes serotonin and norepinephrine.

-

MAO-B primarily metabolizes dopamine.

Inhibition of MAOs increases the synaptic concentration of these neurotransmitters, which is the basis for their use as antidepressants and in the management of Parkinson's disease.[8] The selectivity of cyclopropylamine analogs for MAO-A versus MAO-B is a key factor in their therapeutic profile and side effects.

Quantitative Pharmacological Data

The potency and selectivity of cyclopropylamine analogs are highly dependent on the substitution patterns on the phenyl and cyclopropyl rings. The following tables summarize key inhibitory activities for representative compounds against LSD1, MAO-A, and MAO-B.

Table 1: Inhibitory Activities of Tranylcypromine-Based Analogs against LSD1

| Compound | Modification | LSD1 IC₅₀ (µM) | Reference |

|---|---|---|---|

| Tranylcypromine (TCP) | Parent Scaffold | 2 - 5.6 | [5][7] |

| Compound 3a | 3-((4-(aminomethyl)phenyl)carbamoyl)phenyl | 0.005 - 0.015 | [9] |

| Compound 5b | 3-(thiophen-3-yl)benzoylamino | 0.005 | [9] |

| Compound 17 | N-methyl sulfonamide | 0.19 | [1] |

| S2157 | Benzyloxy and piperazine (B1678402) modification | ~0.02 | [10] |

| Compound 34 | Styrenylcyclopropane | <0.004 |[4] |

Table 2: Comparative Inhibitory Activities (IC₅₀) and Selectivity

| Compound | LSD1 IC₅₀ (µM) | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity (LSD1 vs. MAO-B) | Reference |

|---|---|---|---|---|---|

| Tranylcypromine (TCP) | ~2 | ~20 | ~20 | ~10x | [7] |

| 1e (TCP derivative) | 0.038 | >100 | 13.5 | ~355x | [3] |

| 3a (TCP derivative) | 0.015 | >100 | >100 | >6600x | [3] |

| 10 (PCM substituent) | 0.035 | 10 | >100 | >2850x | [11] |

| cis-N-benzyl-2-methoxycyclopropylamine | No Inhibition | 0.170 | 0.005 | N/A (MAO-B Selective) |[8] |

Experimental Protocols

LSD1 Activity/Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol measures LSD1 activity by detecting the demethylated product of a biotinylated peptide substrate.

Materials:

-

Recombinant human LSD1 enzyme (e.g., BPS Bioscience)

-

Assay Buffer: 50 mM Tris-HCl, pH 8.5, 50 mM NaCl, 0.01% Tween-20, 1 mM DTT

-

Substrate: Biotinylated monomethyl H3(1-21)K4 peptide (e.g., AnaSpec)

-

Cofactor: Flavin adenine dinucleotide (FAD)

-

Detection Reagents: Eu³⁺-cryptate labeled anti-H3K4me0 antibody and XL665-conjugated streptavidin (e.g., Cisbio)

-

Test Compounds (Cyclopropylamine analogs)

-

White 384-well plates

Procedure:

-

Compound Plating: Prepare serial dilutions of test compounds in assay buffer. Add 2 µL of each dilution to the wells of a 384-well plate.

-

Enzyme Addition: Dilute LSD1 enzyme in assay buffer and add 4 µL to each well.

-

Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Prepare a substrate mix containing FAD and the biotinylated H3K4me1 peptide in assay buffer. Add 4 µL of this mix to each well to start the reaction.

-

Reaction Incubation: Incubate the plate for 1 hour at 25°C.

-

Detection: Prepare a detection mix containing the Eu³⁺-cryptate antibody and XL665-streptavidin in the detection buffer. Add 10 µL to each well.

-

Final Incubation: Incubate for 1 hour at room temperature, protected from light.

-

Measurement: Read the HTRF signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm). The ratio of the two emission signals is proportional to the amount of demethylated product.[5]